molecular formula C9H6F3N B1311385 2-(trifluoromethyl)-1H-indole CAS No. 51310-54-4

2-(trifluoromethyl)-1H-indole

Cat. No.: B1311385
CAS No.: 51310-54-4
M. Wt: 185.15 g/mol
InChI Key: QFHVHZJGQWMBTE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-indole is an organic compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group attached to the second position of the indole ring

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)-1H-indole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in various biochemical pathways. Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, it has been found to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound can influence the TGF-β signaling pathway, which plays a key role in cell growth, differentiation, and apoptosis . Additionally, it has been observed to affect the expression of various genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors, which can lead to either inhibition or activation of their activity. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and oxygen . Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can cause toxicity, including liver damage and alterations in metabolic processes. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including its chemical properties and interactions with cellular components. The compound has been found to localize in different subcellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization can influence its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals also play a role in directing this compound to specific cellular compartments.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1H-indole is unique due to the presence of both the indole ring and the trifluoromethyl group, which confer distinct electronic and steric properties. This combination makes it particularly valuable in the design of new pharmaceuticals and materials .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHVHZJGQWMBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448762
Record name 2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51310-54-4
Record name 2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51310-54-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2.5 M solution of n-butyl lithium in hexanes (8.8 mL, 22 mmole) at room temperature, under N2, is treated with N,N,N'N'-tetramethylethylenediamine (TMEDA) (3.3 mL, 22 mole), stirred at room temperature for 0.5 hour, treated with N-trimethylsilyl-o-toluidine (1.79 g, 10 mmole), heated at reflux temperature for 6 hours, cooled to -78° C., treated with ethyl trifluoroacetate (1.4 mL, 12 mmole) stirred at -78° C. for 0.25 hour, warmed to room temperature, diluted with water and extracted with diethyl ether. The combined extracts are washed sequentially with 1 N HCl and saturated NaHCO3, dried over MgSO4 and concentrated in vacuo to give a residue. The residue is chromatographed using silica gel and 4:1 hexanes:ethyl acetate as eluent to afford the title product as a light yellow solid, mp 104°-106° C. (literature mp 102° C.1), 0.81 g (47% yield), further identified by IR, 1HNMR and 19FNMR analyses.
[Compound]
Name
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hexanes
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8.8 mL
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N,N,N'N'-tetramethylethylenediamine
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Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate?

A1: Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate exhibits a nearly planar structure, with the exception of the fluorine atoms in the trifluoromethyl (-CF3) group. [] This planarity is significant as it can influence the molecule's interactions with other molecules. Additionally, the dihedral angle between the pyrrole and benzene rings within the indole system is minimal (2.54°), further contributing to the molecule's overall planarity. [] This structural information provides a foundation for understanding the compound's potential reactivity and interactions in chemical reactions or biological systems.

Q2: How does the crystal structure of Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate influence its intermolecular interactions?

A2: In its crystal form, Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate molecules engage in a network of hydrogen bonds. [] Specifically, N—H⋯O hydrogen bonds link molecules into chains that extend along the a-axis. [] These chains are further interconnected by C—H⋯O and C—H⋯F hydrogen bonds, creating a three-dimensional network within the crystal lattice. [] These intricate hydrogen bonding interactions can influence the compound's physical properties, such as melting point and solubility.

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